Cas no 73429-59-1 ((3S)-3-amino-1-methylazetidin-2-one)

(3S)-3-Amino-1-methylazetidin-2-one is a chiral β-lactam derivative characterized by a strained four-membered azetidinone ring. Its stereospecific (S)-configuration at the 3-position enhances its utility as a key intermediate in the synthesis of biologically active compounds, particularly β-lactam antibiotics and enzyme inhibitors. The presence of both an amino group and a methyl substituent offers versatile reactivity for further functionalization, making it valuable in medicinal chemistry and asymmetric synthesis. Its rigid ring structure contributes to conformational constraint, which can improve binding affinity in target molecules. This compound is typically handled under controlled conditions due to its reactivity, ensuring optimal stability and purity for research applications.
(3S)-3-amino-1-methylazetidin-2-one structure
73429-59-1 structure
Product name:(3S)-3-amino-1-methylazetidin-2-one
CAS No:73429-59-1
MF:C4H8N2O
Molecular Weight:100.119120597839
MDL:MFCD18836449
CID:552284

(3S)-3-amino-1-methylazetidin-2-one 化学的及び物理的性質

名前と識別子

    • 2-Azetidinone,3-amino-1-methyl-, (S)- (9CI)
    • 2-Azetidinone,3-amino-1-methyl-,(S)-(9CI)
    • (3S)-3-amino-1-methylazetidin-2-one
    • (3S)-3-Amino-1-methyl-azetidin-2-one
    • MDL: MFCD18836449
    • インチ: 1S/C4H8N2O/c1-6-2-3(5)4(6)7/h3H,2,5H2,1H3/t3-/m0/s1
    • InChIKey: XOBUVRCCYJYVJL-VKHMYHEASA-N
    • SMILES: N1(C)C[C@H](N)C1=O

計算された属性

  • 精确分子量: 100.064
  • 同位素质量: 100.064
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 7
  • 回転可能化学結合数: 0
  • 複雑さ: 102
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.3A^2

(3S)-3-amino-1-methylazetidin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ6065-100MG
(3S)-3-amino-1-methylazetidin-2-one
73429-59-1 95%
100MG
¥ 1,920.00 2023-04-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ6065-500MG
(3S)-3-amino-1-methylazetidin-2-one
73429-59-1 95%
500MG
¥ 5,121.00 2023-04-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1572643-1g
(S)-3-amino-1-methylazetidin-2-one
73429-59-1 98%
1g
¥16643.00 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ6065-500mg
(3S)-3-amino-1-methylazetidin-2-one
73429-59-1 95%
500mg
¥5587.0 2024-04-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ6065-100mg
(3S)-3-amino-1-methylazetidin-2-one
73429-59-1 95%
100mg
¥2095.0 2024-04-17
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R1357-1g
(3S)-3-Amino-1-methyl-azetidin-2-one
73429-59-1 96%
1g
¥16438.61 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ6065-1.0g
(3S)-3-amino-1-methylazetidin-2-one
73429-59-1 95%
1.0g
¥7682.0000 2024-08-02
Ambeed
A693709-1g
(S)-3-Amino-1-methylazetidin-2-one
73429-59-1 98%
1g
$1485.0 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ6065-250.0mg
(3S)-3-amino-1-methylazetidin-2-one
73429-59-1 95%
250.0mg
¥3075.0000 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ6065-500.0mg
(3S)-3-amino-1-methylazetidin-2-one
73429-59-1 95%
500.0mg
¥5121.0000 2024-08-02

(3S)-3-amino-1-methylazetidin-2-one 関連文献

(3S)-3-amino-1-methylazetidin-2-oneに関する追加情報

Exploring the Chemical Properties and Applications of (3S)-3-amino-1-methylazetidin-2-one (CAS No. 73429-59-1)

The compound (3S)-3-amino-1-methylazetidin-2-one, identified by the CAS registry number CAS No. 73429-59-1, is a significant molecule in the field of organic chemistry. This compound belongs to the class of azetidinones, which are four-membered ring structures with one oxygen atom and one nitrogen atom. The stereochemistry at the third position, denoted by the (S) configuration, plays a crucial role in determining its physical and chemical properties.

Recent studies have highlighted the potential of (3S)-3-amino-1-methylazetidin-2-one as a versatile building block in medicinal chemistry. Its unique structure allows for various functional group transformations, making it an ideal candidate for drug design and development. Researchers have explored its application in creating bioactive molecules with potential therapeutic benefits, particularly in the areas of neurodegenerative diseases and cancer.

The synthesis of (3S)-3-amino-1-methylazetidin-2-one has been optimized through enantioselective approaches, ensuring high yields and purity. These advancements have been documented in several peer-reviewed journals, emphasizing the importance of stereocontrol in organic synthesis. The compound's ability to undergo nucleophilic attack at the carbonyl carbon has been exploited in constructing complex molecular frameworks, further underscoring its utility in modern chemical research.

In terms of biological activity, (3S)-3-amino-1-methylazetidin-2-one has shown promising results in preclinical studies. It exhibits selective binding to certain protein targets, which could be pivotal in developing novel therapeutics. Additionally, its pharmacokinetic profile has been evaluated, revealing favorable absorption and metabolism characteristics that align with the criteria for drug candidates.

The integration of computational chemistry techniques has provided deeper insights into the molecular interactions of (3S)-3-amino-1-methylazetidin-2-one. Quantum mechanical calculations have revealed key structural features that contribute to its stability and reactivity. These findings have been instrumental in guiding further experimental work and refining synthetic strategies.

Looking ahead, the continued exploration of (3S)-3-amino-1-methylazetidin-2-one's properties is expected to unlock new avenues in chemical synthesis and drug discovery. Its role as a chiral auxiliary or a ligand in asymmetric catalysis is currently under investigation, with preliminary results indicating significant potential.

In conclusion, (3S)-3-amino-1-methylazetidin-2-one (CAS No. 73429-59-1) stands out as a valuable compound with diverse applications across multiple disciplines within chemistry. Its structural versatility, coupled with recent advancements in synthetic and computational methodologies, positions it as a key player in future research endeavors.

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